butan-1-olate;tantalum(5+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

butan-1-olate;tantalum(5+) is a chemical compound with the molecular formula C20H45O5TaThis compound is a colorless to light yellow liquid that is sensitive to air and moisture . It is used in various scientific research fields due to its unique properties and applications.

准备方法

butan-1-olate;tantalum(5+) can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride with 1-butanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through distillation or recrystallization .

化学反应分析

butan-1-olate;tantalum(5+) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tantalum oxide.

Hydrolysis: It reacts with water to form tantalum hydroxide and 1-butanol.

Substitution: It can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides or amides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are tantalum oxide, tantalum hydroxide, and various tantalum alkoxides or amides .

科学研究应用

Materials Science

Butan-1-olate; tantalum(5+) is primarily used as a precursor for the synthesis of tantalum oxide (Ta₂O₅) nanoparticles. These nanoparticles are essential in various applications such as:

- Dielectric Materials: Tantalum oxide is known for its high dielectric constant, making it suitable for capacitors in electronic devices.

- Thin Film Deposition: It is utilized in sol-gel processes to create thin films of NaTaO₃ and tantalum-doped TiO₂, which are important for photocatalysis and semiconductor applications .

| Application | Description |

|---|---|

| Dielectric Materials | High dielectric constant for capacitors |

| Thin Film Deposition | Sol-gel processes for creating functional films |

| Nanoparticle Synthesis | Production of Ta₂O₅ nanoparticles for various industrial uses |

Catalysis

Tantalum(V) butoxide exhibits unique catalytic properties that facilitate various chemical reactions:

- Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, enhancing reaction rates and selectivity.

- Oxidation Reactions: The compound has been shown to catalyze oxidation processes effectively, providing pathways for synthesizing valuable chemicals from simple substrates .

Case Study: Catalytic Applications

In a study focusing on the use of butan-1-olate; tantalum(5+) as a catalyst for oxidation reactions, researchers observed enhanced yields and selectivity compared to traditional catalysts. The compound's ability to stabilize different oxidation states of tantalum was crucial in facilitating these reactions .

Pharmaceutical Industry

Tantalum alkoxides are also explored in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceutical agents. The use of butan-1-olate; tantalum(5+) in this context is still under investigation but shows promise for future applications .

作用机制

The mechanism of action of butan-1-olate;tantalum(5+) involves its ability to act as a precursor for the formation of tantalum oxide and other tantalum compounds. The compound reacts with water or other reagents to form tantalum hydroxide or tantalum oxide, which can then be used in various applications. The molecular targets and pathways involved in these reactions include the hydrolysis and oxidation of the tantalum butoxide moiety .

相似化合物的比较

butan-1-olate;tantalum(5+) can be compared with other similar compounds, such as:

Tantalum (V) ethoxide: Similar to butan-1-olate;tantalum(5+), tantalum (V) ethoxide is used as a precursor for the synthesis of tantalum oxide nanoparticles.

Tantalum (V) isopropoxide: This compound is also used in catalysis and material synthesis, but it has different reactivity and properties compared to butan-1-olate;tantalum(5+).

Tantalum (V) methoxide: This compound is used in similar applications but has a different molecular structure and reactivity.

butan-1-olate;tantalum(5+) is unique due to its specific reactivity and applications in various scientific research fields.

属性

CAS 编号 |

51094-78-1 |

|---|---|

分子式 |

C20H50O5Ta |

分子量 |

551.6 g/mol |

IUPAC 名称 |

butan-1-ol;tantalum |

InChI |

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

InChI 键 |

PVZMSIQWTGPSHJ-UHFFFAOYSA-N |

SMILES |

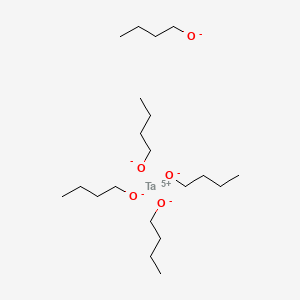

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] |

规范 SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] |

Key on ui other cas no. |

51094-78-1 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Tantalum(V) butoxide utilized in the sol-gel synthesis of InTaO4?

A: Tantalum(V) butoxide, also known as 1-Butanol, tantalum(5+) salt (5:1), serves as a crucial precursor in the synthesis of InTaO4 nanoparticles via the sol-gel method []. Its chemical properties, particularly its ability to undergo hydrolysis and condensation reactions, make it ideal for this process.

Q2: How does the choice of Tantalum(V) butoxide over other tantalum precursors impact the properties of the final InTaO4 photocatalyst?

A: The research emphasizes that utilizing Tantalum(V) butoxide through the esterification method leads to a more uniform mixing with the Indium precursor compared to solid-state fusion []. This homogeneity at the molecular level is vital as it directly translates to the formation of InTaO4 nanoparticles with controlled size and crystallinity. This, in turn, significantly enhances the photocatalytic activity of the final product compared to InTaO4 synthesized via conventional solid-state fusion, which often results in irregular morphology and agglomeration, hindering its performance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。